REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4](CC#N)[CH:5]=[C:6]([O:8]C)[CH:7]=1.Br.[C:14]([OH:17])(=[O:16])[CH3:15]>>[Br:1][C:2]1[CH:3]=[C:4]([CH2:15][C:14]([OH:17])=[O:16])[CH:5]=[C:6]([OH:8])[CH:7]=1
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Name
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|
Quantity
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4.5 g
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Type
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reactant
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Smiles
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BrC=1C=C(C=C(C1)OC)CC#N
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Name
|
|
Quantity
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30 mL
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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30 mL
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Type
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reactant
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Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was partitioned between water and ethyl acetate
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Type
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CUSTOM
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Details
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the organics were separated
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Type
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DRY_WITH_MATERIAL
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Details
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then dried (MgSO4)
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Type
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CUSTOM
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Details
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evaporated under reduced pressure
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Type
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CUSTOM
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Details
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to give a tan solid which
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Type
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CUSTOM
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Details
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was triturated with ether/isohexane (4.24 g)
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Name
|
|
Type
|
|
Smiles
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BrC=1C=C(C=C(C1)O)CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |